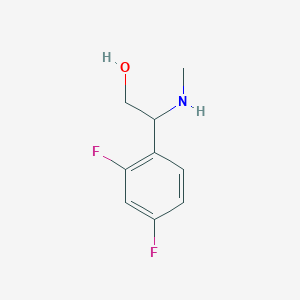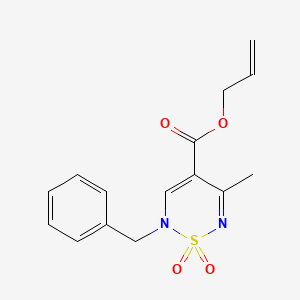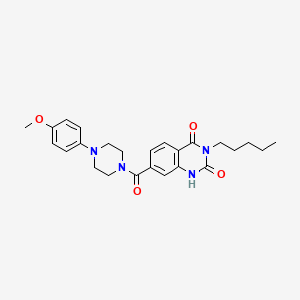
4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The presence of a tetrazole ring, a fluorophenyl group, and a piperazine moiety suggests that this compound could be designed for pharmacological purposes, possibly targeting specific receptors or enzymes within biological systems. The fluorine atom's presence often indicates an attempt to modulate the compound's physicochemical properties, such as metabolic stability or binding affinity .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from simpler precursors. For instance, the synthesis of tetrazole derivatives often includes the cyclization of nitriles or the reaction of azides with nitriles. The fluorophenyl group could be introduced through a halogenation reaction or by coupling with a fluorinated building block. The piperazine carboxamide moiety might be formed through an amide coupling reaction, which is a common method for introducing amide bonds in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. The tetrazole ring is a bioisostere for the carboxylate group and can form hydrogen bonds with biological targets. The fluorophenyl group can engage in hydrophobic interactions and potentially π-π stacking with aromatic amino acids in proteins. The piperazine ring is a flexible linker that can adopt various conformations, allowing the molecule to fit into different binding sites. The carboxamide group can also form hydrogen bonds, contributing to the binding affinity and specificity of the compound .
Chemical Reactions Analysis
Compounds with a tetrazole ring can participate in chemical reactions typical for heteroaromatic rings, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. The fluorine atom on the phenyl ring can influence the reactivity of the compound, making it more electrophilic and susceptible to nucleophilic aromatic substitution. The piperazine ring can undergo alkylation, acylation, or sulfonation, which can be used to further modify the compound's structure and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide" would likely include moderate solubility in polar organic solvents and possibly in water, depending on the pH. The presence of the tetrazole ring might confer acidic properties, while the piperazine ring could exhibit basic properties. The compound's lipophilicity could be modulated by the fluorophenyl group, affecting its ability to cross biological membranes. The stability of the compound under physiological conditions would be an important factor for its potential as a drug candidate .
科学的研究の応用
Synthesis and Characterization
- The compound has been identified as part of research on novel chemical syntheses. For instance, McLaughlin et al. (2016) discussed the synthesis and characterization of similar compounds, highlighting the importance of accurate identification in research chemicals and their potential mislabeling (McLaughlin et al., 2016).
Antimicrobial Evaluation
- Research by Talupur et al. (2021) involved synthesizing and evaluating compounds, including those with tetrazole components, for antimicrobial properties. This study reflects the broader interest in utilizing such compounds in the development of new antimicrobial agents (Talupur et al., 2021).
Application in Drug Development
- The compound's structural elements are relevant in pharmaceutical research. For example, Norris and Leeman (2008) explored the use of related compounds in the synthesis of a former antiasthma drug candidate, demonstrating the utility of these compounds in developing new therapeutic agents (Norris & Leeman, 2008).
Exploration of Biological Activities
- Research on similar compounds has explored their potential biological activities. Wise et al. (1987) synthesized a series of compounds, including those with structural similarities, to evaluate their potential as antipsychotic agents. This research signifies the exploration of such compounds in neuropsychopharmacology (Wise et al., 1987).
Crystal Structure and Nonlinear Optical Properties
- Liao et al. (2013) conducted a study on tetrazole-containing compounds, examining their crystal structure and nonlinear optical properties, which could be relevant in materials science and optoelectronics (Liao et al., 2013).
Potential in Cancer Research
- Deady et al. (2005) investigated carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to the compound , for their cytotoxic activity against cancer cell lines, showcasing the relevance in oncological research (Deady et al., 2005).
特性
IUPAC Name |
4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c22-18-6-8-19(9-7-18)29-20(24-25-26-29)16-27-12-14-28(15-13-27)21(30)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOVLENQYJECCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)

![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)



![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3006867.png)
![2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol](/img/structure/B3006869.png)
![4-[4-(2-Chloropropanoyl)piperazin-1-yl]sulfonyl-1-methylpyrrole-2-carboxamide](/img/structure/B3006871.png)
![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3006872.png)

![2-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3006876.png)

